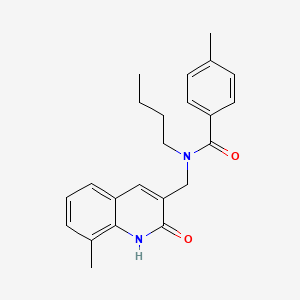
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been found to exhibit a range of interesting biological and pharmacological properties. In
Mécanisme D'action
The mechanism of action of N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to interact with a range of molecular targets, including COX-2, NF-κB, and PPARγ.
Biochemical and Physiological Effects:
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit a range of interesting biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, decrease pain sensitivity, and inhibit tumor growth. It has also been found to have a positive effect on glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its relatively low toxicity and high solubility in a range of solvents. This makes it a useful compound for a range of in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low potency compared to other similar compounds.
Orientations Futures
There are a number of potential future directions for research on N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in the development of new drugs based on this compound for the treatment of various diseases. Another potential direction for research is in the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in a range of scientific research fields.
Conclusion:
In conclusion, N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has been widely studied for its potential applications in scientific research. This compound exhibits a range of interesting pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research on this compound. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in a range of scientific research fields.
Méthodes De Synthèse
The synthesis of N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of butylamine, m-tolyl hydrazine, and 4-(bromomethyl)butanenitrile in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield the final compound. This synthesis method has been widely used in the production of N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide for scientific research purposes.
Applications De Recherche Scientifique
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in a range of scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit a range of interesting pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Propriétés
IUPAC Name |
N-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-4-11-18-15(21)9-6-10-16-19-17(20-22-16)14-8-5-7-13(2)12-14/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVIMHZQUOCFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


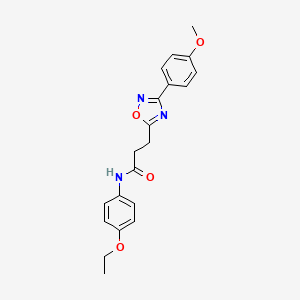

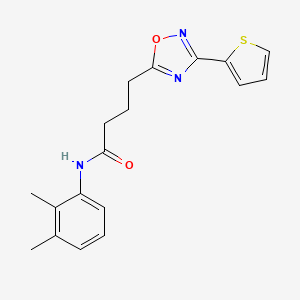

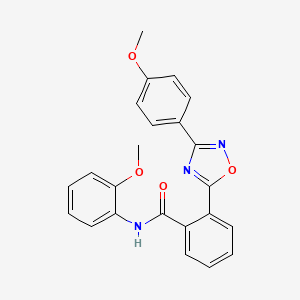


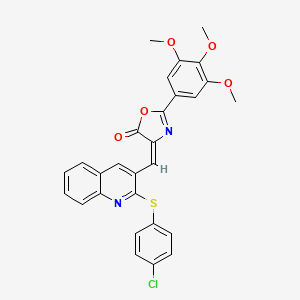
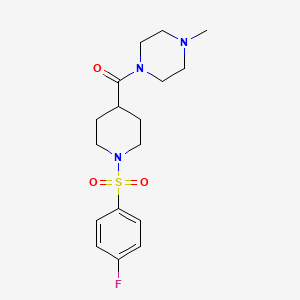
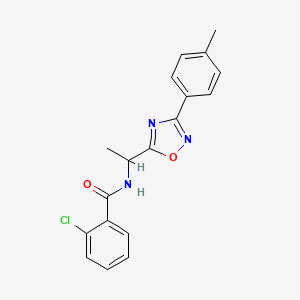
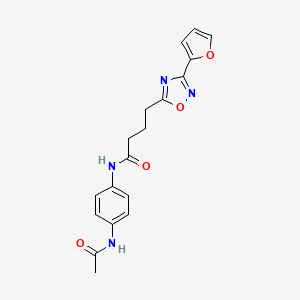
![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
